molecular formula C5H5N3O3 B12871223 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime

Cat. No.: B12871223
M. Wt: 155.11 g/mol
InChI Key: GVBKGSDXUUDQSZ-YPCIICBESA-N
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Description

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the hydroxyimino and carbaldehyde oxime groups.

    Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.

    Oxadiazole: A heterocycle containing two nitrogen atoms and one oxygen atom.

Uniqueness

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is unique due to its specific functional groups, which impart distinct chemical and biological properties.

Biological Activity

5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C6H6N2O3
  • Molecular Weight: 158.12 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of isoxazole derivatives with hydroxylamine. The general synthetic route can be summarized as follows:

  • Formation of Isoxazole: Starting from appropriate aldehydes and nitriles under acidic conditions.
  • Oxime Formation: Reacting the isoxazole with hydroxylamine to yield the oxime derivative.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at low concentrations, making it a potential candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
In a study examining the effects of this compound on MCF-7 cells, researchers found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

The biological activity of this compound can be linked to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The oxime group may interact with active sites of enzymes involved in cellular metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Gene Expression: Alteration in the expression levels of genes associated with cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

This compound can be compared with other isoxazole derivatives known for their biological activities:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntibacterial50
Compound BAnticancer25
This compoundAnticancer30Current Study

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

(NE)-N-[[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methylidene]hydroxylamine

InChI

InChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+

InChI Key

GVBKGSDXUUDQSZ-YPCIICBESA-N

Isomeric SMILES

C1=C(ON=C1/C=N/O)/C=N/O

Canonical SMILES

C1=C(ON=C1C=NO)C=NO

Origin of Product

United States

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